(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone
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Overview
Description
(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a useful research compound. Its molecular formula is C19H16F3IN2O and its molecular weight is 472.25. The purity is usually 95%.
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Scientific Research Applications
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including (4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone, have garnered attention due to their broad spectrum of biological activities and applications in scientific research. These compounds, known for their heterocyclic structure containing a benzene ring fused with a pyrazine ring, exhibit significant pharmacological properties and have been investigated for their potential in various fields.
Synthesis and Chemical Properties
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones, providing a versatile platform for the development of compounds with tailored biological activities. These derivatives can also be formed through the reduction of amino acids substituted with 1,5-difluoro-2,4-dinitrobenzene, indicating a wide range of synthetic pathways and chemical versatility (Pareek & Kishor, 2015).
Biomedical Applications
Quinoxaline derivatives have demonstrated a variety of biomedical applications, primarily due to their antimicrobial, antitumoral, and anticorrosive properties. Their high electron density and ability to form stable chelating complexes with metallic atoms have been exploited in developing anticorrosive materials. Moreover, their potential in treating chronic and metabolic diseases by modifying the quinoxaline structure has been a subject of extensive research, indicating their versatility in drug development (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of action
They have been studied for their potential antiviral, antifungal, antibacterial, and anticancer properties .
Mode of action
The mode of action of quinoxalines often involves interactions with enzymes or receptors, leading to changes in cellular processes. The iodine and trifluoromethyl groups in the compound could potentially enhance these interactions .
Biochemical pathways
Quinoxalines can affect multiple biochemical pathways depending on their specific targets. For example, some quinoxalines have been found to inhibit DNA synthesis in cancer cells, affecting the cell cycle .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets enzymes involved in cell growth, it could potentially have antiproliferative effects .
Properties
IUPAC Name |
(4-iodophenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3IN2O/c20-19(21,22)13-5-8-16-17(10-13)25(11-15-2-1-9-24(15)16)18(26)12-3-6-14(23)7-4-12/h3-8,10,15H,1-2,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDRHZHMZCNGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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